

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylbenzoic Acid

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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzoic acid

Cat. No.: B1297639

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This guide provides an in-depth analysis of the spectroscopic data for **2-Methoxy-4-methylbenzoic acid** (CAS No: 704-45-0), a key intermediate in the synthesis of various pharmaceuticals and specialty polymers.^[1] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert interpretation and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

2-Methoxy-4-methylbenzoic acid ($C_9H_{10}O_3$, Molecular Weight: 166.17 g/mol) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable set of spectroscopic data.^{[2][3]} The strategic placement of the methoxy, methyl, and carboxylic acid groups dictates the chemical environment of each atom, which is directly probed by the analytical techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of **2-Methoxy-4-methylbenzoic acid**.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Interpreted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Causality Behind the Chemical Shift and Multiplicity
~11.5 - 13.0	Singlet (broad)	1H	-COOH	The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent.
7.73 (approx.)	Doublet	1H	Ar-H (ortho to -COOH)	This aromatic proton is in the ortho position to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is split into a doublet by the neighboring aromatic proton.
7.16 (approx.)	Doublet	1H	Ar-H (meta to -COOH)	This aromatic proton is further away from the

carboxylic acid group and experiences less deshielding. It is split into a doublet by its neighboring aromatic proton.

This aromatic proton is situated between the methoxy and methyl groups and appears as a singlet due to the absence of adjacent protons. The electron-donating nature of the methoxy group shields this proton, shifting it upfield compared to the other aromatic protons.

6.94 (approx.)

Singlet

1H

Ar-H (para to - COOH)

3.87 (approx.)	Singlet	3H	-OCH ₃	The protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to cause splitting.
2.40 (approx.)	Singlet	3H	-CH ₃	The protons of the methyl group attached to the aromatic ring are shielded and appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **2-Methoxy-4-methylbenzoic acid** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals in the regions of interest.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.
- Data Acquisition:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

- Reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

^{13}C NMR (Carbon-13 NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Interpreted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment	Causality Behind the Chemical Shift
171.8 (approx.)	-COOH	The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond and the electronegativity of the oxygen atoms, resulting in a large downfield shift.
159.6 (approx.)	C-OCH ₃	The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded.
140.0 (approx.)	C-CH ₃	The aromatic carbon bearing the methyl group.
130.6 (approx.)	Ar-CH	Aromatic methine carbon.
122.7 (approx.)	Ar-CH	Aromatic methine carbon.
120.5 (approx.)	C-COOH	The aromatic carbon attached to the carboxylic acid group.
114.4 (approx.)	Ar-CH	Aromatic methine carbon, likely shielded by the ortho/para directing methoxy group.
55.5 (approx.)	-OCH ₃	The carbon of the methoxy group is in a relatively upfield region, typical for sp ³ hybridized carbons attached to an oxygen atom.
21.0 (approx.)	-CH ₃	The carbon of the methyl group attached to the aromatic ring appears at a characteristic upfield chemical shift.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ^1H NMR can be used.
- Instrumentation: A high-field NMR spectrometer with a broadband probe is required.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
 - A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Interpreted IR Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Significance
2500-3300 (broad)	O-H stretch	Carboxylic Acid	The broadness of this peak is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.
~1700	C=O stretch	Carboxylic Acid	A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.
~1600, ~1470	C=C stretch	Aromatic Ring	These absorptions are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.
~1250, ~1030	C-O stretch	Methoxy Group & Carboxylic Acid	These peaks correspond to the stretching vibrations of the C-O single bonds in the methoxy and carboxylic acid functionalities.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **2-Methoxy-4-methylbenzoic acid** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Interpreted Mass Spectrometry Data (Electron Ionization - EI)

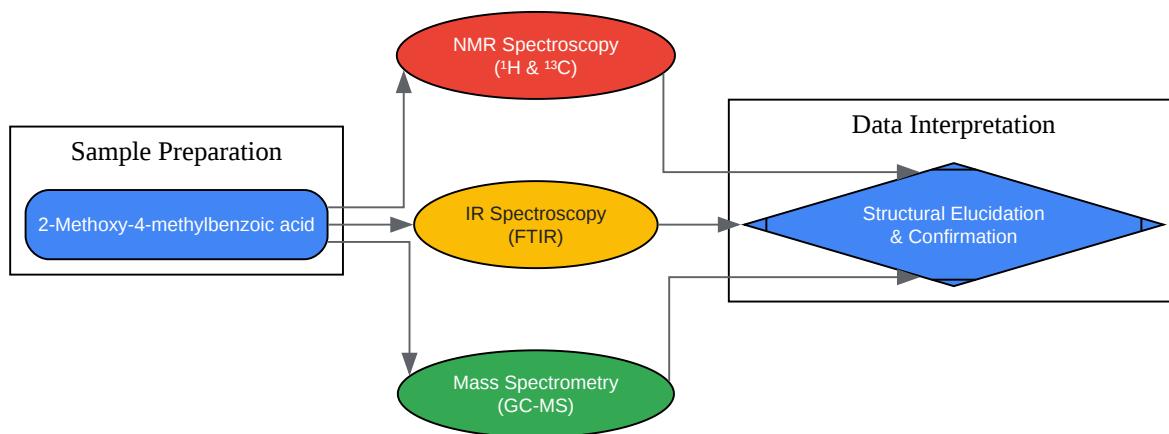
m/z (mass-to-charge ratio)	Proposed Fragment	Significance
166	$[M]^+$	The molecular ion peak, corresponding to the intact molecule with one electron removed. ^[2] Its presence confirms the molecular weight of the compound.
149	$[M - OH]^+$	Loss of a hydroxyl radical from the carboxylic acid group.
119	$[M - COOH - H]^+$	Loss of the carboxylic acid group followed by the loss of a hydrogen atom.
91	$[C_7H_7]^+$	A common fragment in aromatic compounds, often corresponding to the tropylion ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-Methoxy-4-methylbenzoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: Utilize a GC-MS system equipped with an appropriate capillary column for separating the analyte from any impurities.
- Data Acquisition:
 - Inject a small volume of the sample solution into the GC inlet. The high temperature of the inlet vaporizes the sample.
 - The vaporized sample is carried by an inert gas through the GC column, where separation occurs based on boiling point and polarity.
 - The separated analyte elutes from the column and enters the mass spectrometer, where it is ionized (typically by electron impact).
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic analysis of **2-Methoxy-4-methylbenzoic acid**.



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Caption: Integrated workflow for the spectroscopic characterization of **2-Methoxy-4-methylbenzoic acid**.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **2-Methoxy-4-methylbenzoic acid**. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important chemical compound. The consistency across all three analytical techniques provides a high degree of confidence in the assigned structure.

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